molecular formula C31H50N2O6 B6289876 N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid CAS No. 80613-26-9

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid

Cat. No.: B6289876
CAS No.: 80613-26-9
M. Wt: 546.7 g/mol
InChI Key: JXVXLEKFMVVBIX-NTISSMGPSA-N
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Description

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid is a complex organic compound with a unique structure that combines both amine and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of N-cyclohexylcyclohexanamine: This can be achieved by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride.

    Synthesis of 2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid: This involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling with 4-formylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC). The final step involves deprotection of the Boc group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its amine functionality.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including polymers and advanced materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylcyclohexanamine: Similar in structure but lacks the carboxylic acid functionality.

    2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid: Similar but lacks the amine group.

Uniqueness

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid is unique due to the presence of both amine and carboxylic acid functionalities, allowing it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6.C12H23N/c1-12(2)16(20-18(24)26-19(3,4)5)17(23)25-11-14-8-6-13(7-9-14)10-15(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,12,16H,10-11H2,1-5H3,(H,20,24)(H,21,22);11-13H,1-10H2/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVXLEKFMVVBIX-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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